N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a fused cyclopenta[d][1,3]thiazole core, an oxoethyl linker, and a piperazine-carboxamide moiety substituted with a pyridin-2-yl group. The pyridinyl-piperazine group may enhance solubility and receptor-binding affinity, making this compound a candidate for pharmacological exploration.
Properties
Molecular Formula |
C18H22N6O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N6O2S/c25-16(22-17-21-13-4-3-5-14(13)27-17)12-20-18(26)24-10-8-23(9-11-24)15-6-1-2-7-19-15/h1-2,6-7H,3-5,8-12H2,(H,20,26)(H,21,22,25) |
InChI Key |
TXDCDJLKIGYMKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperazine-Carboxamide Core
The piperazine-carboxamide moiety is constructed via sequential nucleophilic substitution and carboxamide bond formation. Patent EP2937341A1 outlines a general approach for synthesizing 4-(pyridin-2-yl)piperazine-1-carboxylic acid derivatives, wherein piperazine is alkylated with a pyridinyl halide under basic conditions. For instance, 1-(pyridin-2-yl)piperazine is prepared by reacting piperazine with 2-chloropyridine in the presence of potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Subsequent carboxamide formation is achieved by treating the piperazine intermediate with chloroacetyl chloride in dichloromethane, followed by reaction with ammonium hydroxide to yield the primary carboxamide.
A critical modification involves activating the carboxylic acid precursor. As demonstrated in US9193732B2, succinate salts of analogous pyrrolopyrimidine-piperazine derivatives are synthesized using di-tert-butyl dicarbonate (Boc) protection to enhance solubility and reaction efficiency. The Boc-protected piperazine intermediate is coupled with a chloroacetyl chloride derivative, followed by deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free amine. This method improves overall yields from 4% to 30% by minimizing side reactions.
Preparation of the Thiazole Amine Fragment
The 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine component is synthesized via cyclization of a cyclopentene-thiourea precursor. CN111187215A discloses a protocol for analogous thiazole derivatives, wherein cyclopentanone is condensed with thiourea in the presence of iodine to form the thiazole ring. Specifically, cyclopentanone reacts with thiourea in ethanol under reflux, followed by oxidative cyclization using iodine-potassium iodide (I₂/KI) to yield 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol/water (yield: 65–72%).
Alternative routes involve Mitsunobu reactions or Ullmann couplings for introducing substituents on the thiazole ring. For example, EP2937341A1 describes the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple thiols with alcohols, enabling the formation of substituted thiazoles. However, the cyclopenta-fused thiazole in this compound necessitates the iodine-mediated cyclization method due to steric constraints.
Coupling of Piperazine-Carboxamide and Thiazole Amine
The final step involves coupling the piperazine-carboxamide intermediate with the thiazole amine via a carbodiimide-mediated amide bond formation. According to CN1922161A, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid moiety of the piperazine derivative. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature over 12 hours. The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:1) to afford the target compound in 45–50% yield.
Patent US9193732B2 highlights the importance of solvent selection and temperature control in minimizing epimerization during coupling. Using isopropyl acetate as a solvent and maintaining the reaction below 10°C prevents racemization, ensuring >99% enantiomeric excess (ee). Additionally, the final product is subjected to differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to confirm crystallinity and thermal stability.
Optimization and Scalability
Scale-up synthesis requires addressing exothermic reactions and purification challenges. US9193732B2 reports a pilot-scale process wherein the coupling reaction is conducted in a 22 L reactor with controlled cooling to 8°C. The use of tetrahydrofuran (THF) and di-tert-butyl dicarbonate (Boc) protection ensures homogeneous mixing and prevents side product formation. After reaction completion, the product is isolated via filtration through a polypropylene pad and washed with isopropyl acetate to remove residual reagents. Drying under vacuum at 60°C for 16 hours yields the pure compound as a crystalline solid (mp >230°C).
Analytical Characterization
The compound’s purity and structure are verified using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). As per EP2937341A1, HPLC analysis with a C18 column (mobile phase: acetonitrile/water 70:30) confirms >98% purity. ¹H NMR (DMSO-d₆) exhibits characteristic signals at δ 8.21 (d, J=4.8 Hz, 1H, pyridine-H), 7.75 (t, J=7.2 Hz, 1H, pyridine-H), and 3.92 (s, 2H, CH₂CONH). Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 457.2 [M+H]⁺, consistent with the theoretical molecular weight.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Common reagents include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations:
Core Heterocycles: The target compound’s cyclopenta[d]thiazole core differs significantly from the tetrahydroimidazopyridine rings in Compounds 1l and 2d. Thiazole-containing systems are often associated with kinase inhibition or antimicrobial activity, whereas imidazopyridines are explored for CNS-targeting applications .
Substituents :
- The target compound’s pyridinyl-piperazine group introduces basicity and hydrogen-bonding capacity, which may improve solubility compared to the nitroaryl and ester groups in Compounds 1l and 2d.
- Compounds 1l and 2d feature electron-withdrawing nitro groups and ester moieties, which could reduce bioavailability due to hydrophobicity .
Spectroscopic Characterization :
- Compounds 1l and 2d were validated using ¹H/¹³C NMR, IR, and HRMS, with precise mass accuracy (<5 ppm error) confirming their structures . Similar analytical techniques would be essential for verifying the target compound’s structure, particularly the thiazole and piperazine moieties.
Research Implications and Limitations
Recommendations for Future Work :
Synthesize the target compound using advanced heterocyclic coupling strategies.
Conduct comparative bioactivity assays against kinase or receptor targets.
Evaluate solubility, logP, and metabolic stability relative to imidazopyridine derivatives.
Biological Activity
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide, a compound featuring a thiazole moiety, has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclopentathiazole ring and a piperazine backbone. Its molecular formula is with a molecular weight of 370.43 g/mol. The structural representation is essential for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 370.43 g/mol |
| LogP | 3.4618 |
| Polar Surface Area | 71.074 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. It has been shown to modulate the activity of specific enzymes and receptors, leading to significant biological effects:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It interacts with receptors that regulate cell signaling pathways, potentially affecting proliferation and apoptosis.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Anti-inflammatory Activity
Studies indicate that derivatives of thiazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to reduce pro-inflammatory cytokines in various in vitro models .
Antimicrobial Effects
Thiazole derivatives have also been implicated in antimicrobial activities against a range of pathogens. The structural features of the compound may enhance its ability to penetrate bacterial membranes and inhibit growth .
Case Studies
- Experimental Autoimmune Encephalomyelitis (EAE) Model : In vivo studies using similar thiazole compounds demonstrated efficacy in reducing symptoms associated with EAE, suggesting potential applications in treating autoimmune disorders .
- Collagen-Induced Arthritis (CIA) : Thiazole derivatives showed significant reduction in inflammation and joint damage in CIA models, indicating their potential as therapeutic agents for rheumatoid arthritis .
Q & A
Q. What synthetic pathways are commonly employed for synthesizing N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the cyclopenta[d][1,3]thiazole core via cyclization of dihaloalkanes with ethylenediamine derivatives under basic conditions .
- Step 2: Introduction of the pyridinyl-piperazine moiety through carboxamide coupling. This may involve activating the carboxylic acid group (e.g., using HATU or EDC) and reacting it with the amine group of the thiazole intermediate .
- Step 3: Purification via column chromatography or recrystallization, with purity verified by HPLC (≥95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm hydrogen and carbon environments, particularly the thiazole NH (δ ~10–12 ppm) and pyridine aromatic protons (δ ~7–8.5 ppm) .
- Mass Spectrometry (HRMS): High-resolution MS to validate molecular weight (e.g., calculated vs. observed m/z within 5 ppm error) .
- Infrared Spectroscopy (IR): Detection of carbonyl (C=O, ~1650–1700 cm⁻¹) and secondary amide (N-H, ~3300 cm⁻¹) stretches .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer:
- In vitro enzyme inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cellular viability assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) at concentrations ranging from 1 nM to 100 µM .
- Molecular docking: Preliminary computational modeling to predict binding affinity to targets like PI3K or EGFR, using software such as AutoDock Vina .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and scalability?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to assess variables (temperature, solvent, catalyst) impacting yield .
- Continuous flow reactors: Implement microreactors for precise control of exothermic reactions (e.g., cyclization steps) .
- Process Analytical Technology (PAT): Real-time monitoring via in-line FTIR or Raman spectroscopy to track intermediate formation .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies: Systematically modify substituents (e.g., pyridine vs. pyrimidine in the piperazine ring) to isolate pharmacophores .
- Off-target profiling: Use proteome-wide assays (e.g., KINOMEscan) to identify unintended interactions .
- Metabolite identification: LC-MS/MS to detect in situ degradation products that may confound activity results .
Q. How can computational modeling elucidate its mechanism of action?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electron distribution in the thiazole and piperazine moieties to predict reactive sites .
- Molecular Dynamics (MD) simulations: Simulate ligand-protein binding over 100+ ns to assess stability of key interactions (e.g., hydrogen bonds with kinase active sites) .
- Free Energy Perturbation (FEP): Quantify binding free energy changes for analogs with modified substituents .
Q. What methodologies enable the design of selective analogs with improved potency?
Methodological Answer:
- Bioisosteric replacement: Substitute the cyclopenta-thiazole with cyclopenta-oxazole to modulate electron density .
- Fragment-based drug design (FBDD): Screen fragment libraries to identify groups enhancing target engagement (e.g., trifluoromethyl for metabolic stability) .
- Crystallography: Co-crystallize the compound with its target (e.g., kinase) to guide rational modifications .
Q. How can metabolic stability and pharmacokinetics be evaluated preclinically?
Methodological Answer:
- Hepatocyte microsomal assays: Incubate with liver microsomes (human/rodent) to measure half-life (t1/2) and intrinsic clearance .
- Caco-2 permeability: Assess intestinal absorption using monolayer permeability models (Papp >1×10⁻⁶ cm/s indicates good absorption) .
- Plasma protein binding (PPB): Use equilibrium dialysis to quantify unbound fraction, critical for dose adjustment .
Integration of Computational and Experimental Approaches
Q. How can AI-driven platforms accelerate research on this compound?
Methodological Answer:
- Generative AI models: Train on existing SAR data to propose novel analogs with predicted IC50 values <100 nM .
- Automated high-throughput screening (HTS): Integrate robotic liquid handlers with AI for rapid iteration of reaction conditions .
- Feedback loops: Use experimental data (e.g., failed reactions) to refine quantum mechanical (QM) calculations for improved prediction accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
